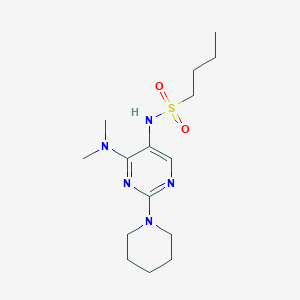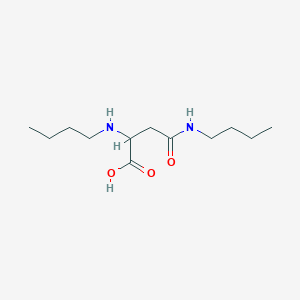
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This structure is often found in compounds with antiviral, antimicrobial, and anticancer properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or cyclodehydration of amidoximes with carboxylic acids. In the context of the provided data, similar synthetic strategies are employed to create various oxadiazole derivatives. For instance, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and showed antiviral activities . Another example is the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial for their biological activity. X-ray diffraction analysis is a common technique used to determine the spatial structure of these compounds . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict structural parameters and vibrational frequencies, which are then compared with experimental data . The molecular structure of the compound "5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole" would likely be analyzed using similar techniques to understand its potential interactions with biological targets.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For example, the reaction of oxadiazole derivatives with hydrazine hydrate can lead to cyclization and the formation of new heterocyclic systems . The reactivity of the oxadiazole ring can also be exploited to introduce substituents that may enhance the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as absorption and emission spectra, are influenced by the substituents on the oxadiazole ring and the solvent polarity . These properties are important for the development of compounds for optical applications and for understanding their behavior in biological systems. The compound "5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole" would likely exhibit unique optical properties based on its specific molecular structure.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The compound has been studied for its potential use in OLEDs. A related oxadiazole system, demonstrating the importance of electron-transporting materials, shows significant improvement in device efficiency when used as a hole-blocking layer. This highlights the compound's relevance in enhancing the performance of light-emitting devices through efficient energy transfer and electron injection layers (Wang et al., 2001).
Antimicrobial and Anticancer Agents
A series of oxadiazole analogues derived from a similar structural framework have exhibited significant antimicrobial and anticancer activities. These compounds have been tested for in vitro antiproliferative activity against various human cell lines, including leukemia and non-small lung cancer, demonstrating selective cytotoxicity and growth inhibition (Ahsan & Shastri, 2015).
Molecular Structure Analysis
Compounds with similar structures have been the subject of experimental and theoretical studies to understand their molecular configurations, electronic properties, and surface interactions. Such analyses involve X-ray diffraction, FT-IR spectroscopy, and computational methods, providing insights into the molecular electrostatic potential and frontier molecular orbitals, which are crucial for designing molecules with desired chemical properties (Gumus et al., 2018).
Propiedades
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-8-10(7-15-13(16-8)19-2)12-17-11(18-20-12)9-4-3-5-14-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKBNUNWWWBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)


![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)



![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)

![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2508923.png)
![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)